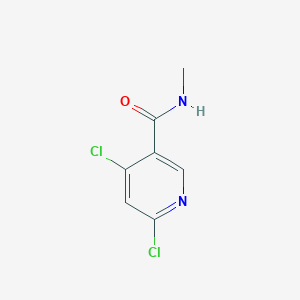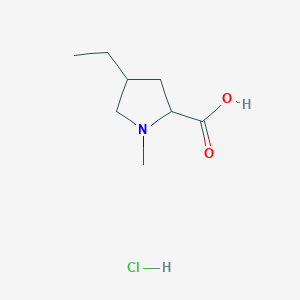
(2S,4R)-4-ethyl-1-methyl-pyrrolidine-2-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-4-Ethyl-1-methylproline Hydrochloride is a chiral proline derivative This compound is notable for its unique stereochemistry, which makes it an important building block in organic synthesis and pharmaceutical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Ethyl-1-methylproline Hydrochloride typically involves the diastereoselective synthesis of the proline derivative. One common method includes the use of commercially available starting materials, followed by a series of reactions to introduce the ethyl and methyl groups in the desired stereochemistry . The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production of (2S,4R)-4-Ethyl-1-methylproline Hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the production process and reduce costs.
化学反応の分析
Types of Reactions
(2S,4R)-4-Ethyl-1-methylproline Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
科学的研究の応用
(2S,4R)-4-Ethyl-1-methylproline Hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2S,4R)-4-Ethyl-1-methylproline Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into specific binding sites, thereby modulating the activity of the target protein. This can lead to changes in protein stability, folding, and function .
類似化合物との比較
Similar Compounds
Uniqueness
(2S,4R)-4-Ethyl-1-methylproline Hydrochloride is unique due to the presence of both ethyl and methyl groups on the proline ring. This dual substitution enhances its chemical properties and makes it a valuable tool in various research applications. Compared to similar compounds, it offers greater stability and specificity in protein interactions .
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
4-ethyl-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-6-4-7(8(10)11)9(2)5-6;/h6-7H,3-5H2,1-2H3,(H,10,11);1H |
InChIキー |
SLOHNCKVHLZACR-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(N(C1)C)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


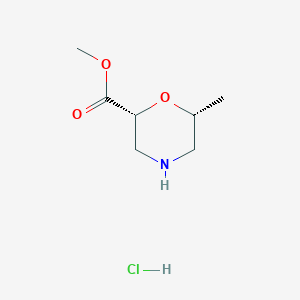
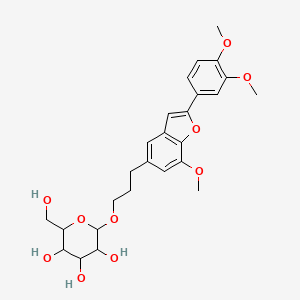
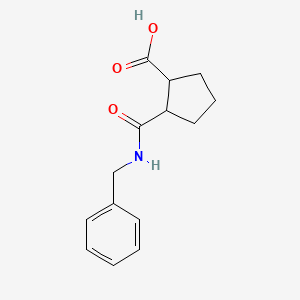
![6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12291055.png)

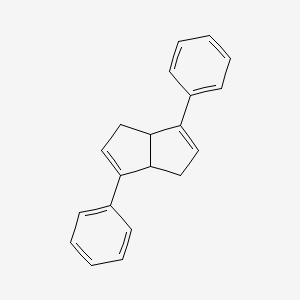
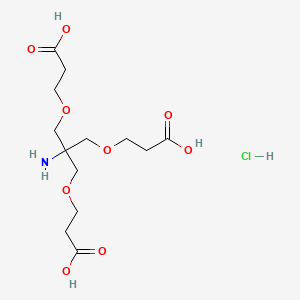



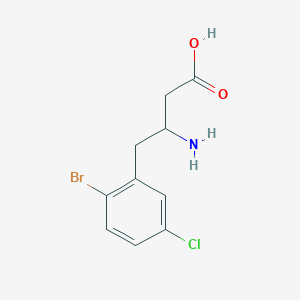
![3-(16-Acetyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaen-22-yl)propanoic acid;palladium](/img/structure/B12291121.png)
